![molecular formula C19H20N2O4S B2426374 N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-38-8](/img/structure/B2426374.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been found to have antibacterial activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring, an ethyl group attached to the 4-position of the benzothiazole, and a benzamide group with three methoxy groups attached at the 3, 4, and 5 positions .Scientific Research Applications
Anticonvulsant Development
A study by Sych et al. (2018) focused on the development of quality control methods for a substance related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, which showed promising anticonvulsive activity. This study is significant in the context of introducing new medicinal substances into practice, particularly focusing on the methods of identification and determination of impurities for quality control.
Anticancer Evaluation
Research conducted by Ravinaik et al. (2021) revealed that derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide exhibited moderate to excellent anticancer activity against various cancer cell lines. This study contributes to understanding the potential of such compounds in cancer treatment.
CNS Depressant Activity Research
Parravicini et al. (1976) explored derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide for potential CNS depressant activity. Their research, although preliminary, suggests potential applications in treating conditions related to the central nervous system.
Antioxidant Activities Study
A study by Hua Erbin (2013) investigated the effect of benzothiazole derivatives, including N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, on antioxidating activities in high-fat fed mice. The results indicate that these derivatives can improve antioxidating activities, which could be relevant for metabolic disorder treatments.
Antimicrobial Screening
The work of Desai et al. (2013) involved the synthesis and antimicrobial screening of thiazole derivatives, including those related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide. Their findings suggest potential for these compounds in treating bacterial and fungal infections.
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are often used in the development of various pharmaceuticals, including antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its intended use. For example, some benzothiazole derivatives used as anti-tubercular compounds inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways. For instance, some derivatives used as anti-inflammatory drugs work by inhibiting the biosynthesis of prostaglandins .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can also vary. For example, some derivatives used as anti-tubercular compounds inhibit the growth of Mycobacterium tuberculosis, leading to a reduction in infection .
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-11-7-6-8-15-16(11)20-19(26-15)21-18(22)12-9-13(23-2)17(25-4)14(10-12)24-3/h6-10H,5H2,1-4H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAMXSLKNSMXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.